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Compound of Interest |

1-(3-Chloro-2-

Compound Name: fluorophenyl)biguanide
hydrochloride
CAS No.: 1030829-65-2

Cat. No.: B2828029

Executive Summary

3-Chloro-2-fluorophenylbiguanide (3-Cl-2-F-PBG) represents a specific halogenated derivative
of the phenylbiguanide class. While phenylbiguanides are historically recognized for their
interaction with serotonergic pathways, specifically as 5-HT3 receptor agonists, the addition of
the biguanide moiety also implicates metabolic regulation via AMPK activation and
Mitochondrial Complex | inhibition.

This guide provides a theoretical pharmacological profile of 3-Cl-2-F-PBG, derived from
established Structure-Activity Relationships (SAR) of its parent compound, m-
chlorophenylbiguanide (MCPBG), and the metabolic stability principles of fluorination.

Key Predicted Profile:
e Primary Target: 5-HT3 Serotonin Receptor (Agonist).[1][2]
e Secondary Target: Mitochondrial Complex | (Inhibitor).[3]

o Key Advantage: The 2-fluoro substitution is predicted to enhance metabolic stability against
ring hydroxylation compared to non-fluorinated analogs, while the 3-chloro substituent
maintains high lipophilic binding affinity.
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Molecular Architecture & Physicochemical Profile[4]

The biological activity of 3-ClI-2-F-PBG is dictated by three distinct structural pharmacophores.
Understanding these zones is critical for predicting receptor binding and membrane
permeability.

| ionalization[5][a]

Functional Zone Chemical Moiety Biological Function

Increases lipophilicity (

value approx +0.71). Critical
Zone A (Binding) 3-Chloro Substituent for hydrophobic pocket
occupation in the 5-HT3

receptor.

Acts as a metabolic block
against ortho-hydroxylation.
" ) High electronegativity creates
Zone B (Stability) 2-Fluoro Substituent ] )
a "sigma hole," potentially
influencing electrostatic

docking.

Highly basic (pKa ~11.5).
Exists as a protonated cation
at physiological pH, enabling

Zone C (Signaling) Biguanide Tall cation-

interactions with receptor

aromatic residues (e.g., Trp,
Tyr).

Pharmacophore Visualization

The following diagram illustrates the functional decomposition of the molecule.
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Figure 1: Pharmacophore decomposition of 3-Cl-2-F-PBG highlighting functional zones.

Primary Pharmacodynamics: The 5-HT3 Agonist
Hypothesis

The 5-HT3 receptor is a ligand-gated ion channel.[4] Based on the high affinity of m-
chlorophenylbiguanide (Ki ~ 0.5 - 2 nM), the 3-CIl-2-F-PBG analog is predicted to retain
significant agonist potency.

Mechanism of Action[3][8]

¢ Binding: The protonated biguanide tail enters the orthosteric binding site of the 5-HT3
receptor (located at the interface of

subunits).

¢ Interaction: It forms a cation-

interaction with conserved Tryptophan residues (Trp183 in 5-HT3A).

¢ Gating: Ligand binding induces a rotation of the extracellular domain, opening the
transmembrane pore.
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e Flux: Rapid influx of Na+ and Ca2+ causes neuronal depolarization.

The "Fluorine Effect" on Binding

The addition of the 2-Fluoro group introduces a steric constraint. While the 3-Chloro group
(meta) is ideal for potency, ortho substitution can sometimes reduce affinity due to steric clash.
However, fluorine's small Van der Waals radius (1.47 A) minimizes this risk, likely preserving

agonist function while altering the kinetic off-rate.
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Figure 2: Signal transduction pathway for 5-HT3 activation by phenylbiguanides.

Secondary Pharmacodynamics: Metabolic
Modulation

Like its structural relatives Metformin and Phenformin, 3-ClI-2-F-PBG possesses the intrinsic
ability to inhibit Mitochondrial Complex I.

Mitochondrial Complex | Inhibition[3][9]

o Mechanism: The positive charge of the biguanide allows it to accumulate in the mitochondrial
matrix (driven by membrane potential). It binds to the hydrophobic domain of Complex |
(NADH:ubiquinone oxidoreductase).

o Potency Prediction: Lipophilicity correlates with Complex | inhibition potency.
o Metformin (LogP -1.43): Weak inhibitor.
o Phenformin (LogP -0.8): Moderate inhibitor.

o 3-Cl-2-F-PBG (Predicted LogP > 2.0): Likely a potent inhibitor of Complex | due to the
lipophilic chlorophenyl ring facilitating membrane crossing.

The AMPK Axis

Inhibition of Complex | leads to a rise in the cellular AMP:ATP ratio. This allosterically activates
AMP-activated protein kinase (AMPK), triggering catabolic pathways (glucose uptake, fatty acid
oxidation) and inhibiting anabolic pathways (nTORC1).

Synthetic Pathway & Quality Control

To verify biological activity, high-purity material is required. The following protocol utilizes a
microwave-assisted condensation, which is superior to traditional reflux for halogenated
anilines.

Synthesis Protocol

Reaction: 3-Chloro-2-fluoroaniline + Dicyandiamide
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3-Chloro-2-fluorophenylbiguanide (HCI salt).

e Reagents:

o

3-Chloro-2-fluoroaniline (1.0 eq)

[¢]

Dicyandiamide (1.1 eq)

[¢]

Concentrated HCI (1.0 eq)

[e]

Solvent: 2-Propanol or Water/Ethanol mix.

e Procedure:

[¢]

Dissolve aniline in solvent and add HCI dropwise to form the hydrochloride salt in situ.

[¢]

Add dicyandiamide.[5][6][7]

[e]

Method A (Reflux): Reflux at 80-100°C for 4-6 hours.

(¢]

Method B (Microwave - Preferred): Irradiate at 140°C for 20 minutes (sealed vessel).
o Workup:

o Cool reaction mixture to 0°C.

o Filter the precipitated biguanide hydrochloride.

o Recrystallize from water/ethanol.

Quality Control Parameters
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Test Acceptance Criteria Purpose

) Ensure no unreacted aniline
HPLC Purity > 98.5% (Area under curve) (toxic)
oxic).

Distinct aromatic signals (3H) ] o
1H NMR ) Confirm substitution pattern.
+ Broad NH singlets

Mass Spec (ESI+) [M+H]+ consistent with formula  Identity verification.

] ] Sharp range (typically >200°C o
Melting Point Crystallinity check.
for HCI salts)

Experimental Protocols for Biological Validation
In Vitro 5-HT3 Functional Assay (Calcium Influx)

Objective: Determine agonist potency (

) relative to mCPBG.

Materials:

o HEK?293 cells stably expressing human 5-HT3A receptor.
e Fluorescent Calcium Dye (e.g., Fluo-4 AM).

o FlexStation or FLIPR system.

Protocol:

e Loading: Incubate cells with Fluo-4 AM (4

M) for 45 mins at 37°C.

o Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
e Injection: Inject serial dilutions of 3-Cl-2-F-PBG (1 nM to 100

M).
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» Measurement: Record peak fluorescence change (

).

e Control: Use mCPBG (10

M) as the positive control (100% response).

e Analysis: Fit data to a sigmoid dose-response curve to calculate

Mitochondrial Respiration Assay (Seahorse)

Objective: Assess Complex | inhibition and metabolic shift.
Materials:

o Agilent Seahorse XF Analyzer.

e HepG2 or HCT116 cells.

Protocol:

Seeding: Plate cells in XF96 microplates (24h prior).

Treatment: Inject 3-Cl-2-F-PBG (acute injection) during the assay.

Measurement: Monitor Oxygen Consumption Rate (OCR) and Extracellular Acidification
Rate (ECAR).

Expectation:
o OCR: Immediate decrease (indicative of Complex | inhibition).

o ECAR: Compensatory increase (indicative of glycolytic shift/ AMPK activation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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